molecular formula C9H14O3 B14310536 4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one CAS No. 113580-99-7

4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

Katalognummer: B14310536
CAS-Nummer: 113580-99-7
Molekulargewicht: 170.21 g/mol
InChI-Schlüssel: CCLQBBRFGBCARS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[310]hexan-2-one is a bicyclic compound with a unique structure that includes a hydroxyethyl group and a dimethyl-substituted oxabicyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the oxabicyclohexane ring can be reduced to form an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical compounds.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science:

Wirkmechanismus

The mechanism of action of 4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one involves its interaction with molecular targets through its functional groups. The hydroxyethyl group can form hydrogen bonds, while the oxabicyclohexane ring can participate in various chemical reactions. These interactions can affect biological pathways and molecular targets, making it useful in medicinal chemistry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Bicyclo[3.1.0]hexan-2-one: A similar compound without the hydroxyethyl and dimethyl groups.

    2-Methyl-5-(1-methylethyl)bicyclo[3.1.0]hexan-2-ol: Another bicyclic compound with different substituents.

Uniqueness

4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in medicinal chemistry and organic synthesis.

Eigenschaften

CAS-Nummer

113580-99-7

Molekularformel

C9H14O3

Molekulargewicht

170.21 g/mol

IUPAC-Name

4-(1-hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one

InChI

InChI=1S/C9H14O3/c1-4(10)7-5-6(8(11)12-7)9(5,2)3/h4-7,10H,1-3H3

InChI-Schlüssel

CCLQBBRFGBCARS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1C2C(C2(C)C)C(=O)O1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.